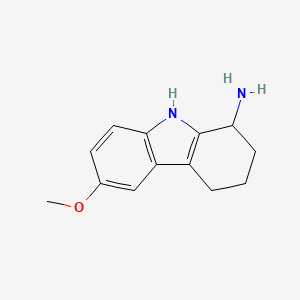

6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine

Description

Properties

IUPAC Name |

6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-16-8-5-6-12-10(7-8)9-3-2-4-11(14)13(9)15-12/h5-7,11,15H,2-4,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZRMVZJKULAOME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC3=C2CCCC3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physicochemical properties of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine

An In-Depth Technical Guide to the Physicochemical Properties of 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine

Executive Summary

This technical guide provides a comprehensive analysis of the . This compound belongs to the tetrahydrocarbazole class, a structural motif of significant interest in medicinal chemistry due to its prevalence in biologically active molecules and natural alkaloids.[1] As a functionalized intermediate, understanding its core properties is critical for researchers in drug discovery and development for predicting its behavior in biological systems and for designing robust synthetic and analytical protocols. This document details the compound's molecular structure, spectroscopic signature, key physicochemical parameters (lipophilicity, solubility, pKa), and chemical stability, supported by validated experimental and computational methodologies.

Introduction

The Tetrahydrocarbazole Scaffold in Medicinal Chemistry

The tetrahydrocarbazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous compounds with a wide spectrum of biological activities. Derivatives have been investigated for potential therapeutic applications, including as anticancer, anti-inflammatory, neuroprotective, and acetylcholinesterase inhibitory agents.[2][3] The rigid, tricyclic structure provides a defined three-dimensional orientation for appended functional groups to interact with biological targets, while the indole-like nitrogen offers a key hydrogen bonding site.

Profile of this compound

This compound is a key synthetic intermediate, incorporating three critical functional groups: a secondary amine on the tetrahydro ring, a methoxy group on the benzene ring, and the foundational carbazole nitrogen. The primary amine at the 1-position is a versatile handle for further chemical modification, while the methoxy group can modulate electronic properties and metabolic stability. This guide serves as a foundational resource for its effective utilization in research settings.

Molecular Structure and Identification

A definitive understanding of a compound's structure is the bedrock of all subsequent research. The identity and purity of this compound are established through a combination of spectroscopic techniques.

Chemical Identity

The fundamental identifiers for this compound are summarized in the table below.

| Identifier | Value | Source |

| IUPAC Name | This compound | [4] |

| CAS Number | 812649-09-5 (free base) | [5] |

| Molecular Formula | C₁₃H₁₆N₂O | [4] |

| Molecular Weight | 216.28 g/mol | Calculated |

| Monoisotopic Mass | 216.12627 Da | [4] |

| Canonical SMILES | COC1=CC2=C(C=C1)NC3=C2CCCC3N | [4] |

| InChIKey | IZRMVZJKULAOME-UHFFFAOYSA-N | [4] |

Structural Elucidation Workflow

The confirmation of the chemical structure follows a logical, multi-technique workflow. Each method provides orthogonal information that, when combined, provides a high-confidence structural assignment.

Caption: Integrated workflow for structural elucidation.

Spectroscopic Characterization

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.

-

Expected Ionization: Due to the presence of a basic amine, positive ion mode electrospray ionization (ESI+) is the method of choice. The primary observed species is expected to be the protonated molecule, [M+H]⁺, at m/z 217.13.

-

High-Resolution MS (HRMS): HRMS analysis provides an exact mass measurement, which should be within 5 ppm of the calculated value (217.1335 for C₁₃H₁₇N₂O⁺), confirming the elemental composition.

-

Fragmentation (MS/MS): Tandem mass spectrometry of the parent ion (m/z 217.13) would likely show characteristic losses, such as the loss of ammonia (NH₃) from the protonated amine, leading to a fragment at m/z 200.11.

Protocol: Mass Spectrometry Analysis

-

Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The acid ensures protonation of the analyte for efficient ESI+ detection.

-

Instrumentation: Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

-

Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500.

-

Data Analysis: Identify the [M+H]⁺ ion and compare its measured exact mass to the theoretical value. If performing MS/MS, analyze the fragmentation pattern to corroborate the structure.[6]

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule.

-

¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic, aliphatic, methoxy, and amine protons. Key expected signals include:

-

Aromatic Region (δ 6.5-7.5 ppm): Three protons on the methoxy-substituted benzene ring.

-

NH Protons (variable): Two amine (NH₂) protons and one indole (NH) proton. These are typically broad and their chemical shift is concentration and solvent dependent. They can be confirmed by D₂O exchange.

-

Aliphatic Region (δ 1.5-3.0 ppm): Signals corresponding to the four CH₂ groups and one CH group of the tetrahydrocarbazole ring.

-

Methoxy Protons (δ ~3.8 ppm): A sharp singlet integrating to three protons.

-

-

¹³C NMR: The carbon NMR will show 13 distinct signals corresponding to each carbon atom in the unique chemical environment.

Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can help resolve exchangeable N-H protons.[6]

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Run standard ¹H, ¹³C, and 2D correlation experiments (e.g., COSY, HSQC) to assign all proton and carbon signals unambiguously.

-

Data Analysis: Integrate proton signals and analyze chemical shifts and coupling constants to confirm the connectivity.

IR spectroscopy is used to identify the presence of specific functional groups.

-

N-H Stretch: The primary amine (NH₂) will exhibit two characteristic stretching bands in the 3300-3500 cm⁻¹ region. The indole N-H stretch will appear as a sharper band around 3400 cm⁻¹.

-

C-H Stretch: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.[7]

-

C-O Stretch: A strong band corresponding to the aryl-alkyl ether of the methoxy group is expected around 1230-1270 cm⁻¹.

-

C=C Stretch: Aromatic ring stretching vibrations will be visible in the 1500-1600 cm⁻¹ region.

Synthesis and Purification

A reliable synthetic route is essential for obtaining high-purity material for research. The most logical approach is a reductive amination of the corresponding ketone precursor.

Retrosynthetic Analysis

The synthesis can be logically planned by disconnecting the key bonds in a retrosynthetic approach.

Sources

- 1. 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one [myskinrecipes.com]

- 3. op.niscair.res.in [op.niscair.res.in]

- 4. PubChemLite - this compound (C13H16N2O) [pubchemlite.lcsb.uni.lu]

- 5. 2,3,4,9-tetrahydro-6-methoxy-1H-carbazol-1-amine | 812649-09-5 [amp.chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

A Technical Guide to the Spectral Characterization of 6-Methoxy-THC-1-Amine

Abstract

This technical guide provides a comprehensive framework for the spectral characterization of 6-methoxy-Δ⁹-tetrahydrocannabinol-1-amine (6-methoxy-THC-1-amine), a novel synthetic cannabinoid derivative. As the landscape of cannabinoid research expands, the need for unambiguous structural elucidation of new analogs is paramount for drug development, forensic analysis, and pharmacological research. This document outlines a multi-technique spectroscopic approach, integrating Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. By explaining the causality behind experimental choices and presenting detailed, self-validating protocols, this guide serves as a robust resource for researchers and scientists. The methodologies described herein are grounded in established analytical principles for cannabinoid characterization, ensuring scientific integrity and reproducible results.

Introduction and Molecular Overview

6-methoxy-THC-1-amine is a structurally unique derivative of Δ⁹-tetrahydrocannabinol (THC), featuring two key modifications to the classical cannabinoid scaffold: a methoxy group (-OCH₃) at the C6 position and an amine group (-NH₂) at the C1 phenolic position. These substitutions are anticipated to significantly alter its physicochemical properties and pharmacological activity compared to its parent compound.

Unambiguous characterization is the bedrock of all subsequent research. It ensures compound identity, assesses purity, and provides the foundational data required for regulatory submission and intellectual property claims. The analytical strategy detailed in this guide is designed to provide orthogonal data points that, when combined, leave no ambiguity as to the molecule's structure and integrity.

-

Molecular Formula: C₂₂H₃₁NO₂

-

Monoisotopic Mass: 357.2355 u

-

Core Scaffold: Dibenzopyran

Below is the chemical structure of the target compound.

Caption: Structure of 6-methoxy-THC-1-amine.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale

Mass spectrometry is the definitive technique for determining molecular weight and elemental composition. For a novel compound, utilizing high-resolution mass spectrometry (HRMS), such as with an Orbitrap or Time-of-Flight (TOF) analyzer, is critical. This provides a mass measurement with high accuracy (typically < 5 ppm), which allows for the confident determination of the elemental formula, a primary piece of evidence for structural confirmation.[1] We employ Electrospray Ionization (ESI) in positive mode as the amine group is basic and readily accepts a proton to form a stable [M+H]⁺ ion. Tandem MS (MS/MS) is then used to induce fragmentation, providing a structural fingerprint that confirms connectivity.[2]

Experimental Protocol: LC-HRMS/MS

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 10 mL of LC-MS grade methanol to create a 100 µg/mL stock solution. Further dilute to a working concentration of 1 µg/mL using a 50:50 mixture of water and acetonitrile with 0.1% formic acid. The acid ensures efficient protonation.

-

Chromatographic Separation (LC):

-

System: UHPLC system.

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

-

-

Mass Spectrometer Settings (HRMS):

-

Ionization Mode: ESI Positive.

-

Full Scan (MS1): Mass Range 100-500 m/z; Resolution: >60,000.

-

Data-Dependent MS/MS (MS2): Isolate the most intense ion from the MS1 scan (the predicted [M+H]⁺) and fragment using Higher-energy Collisional Dissociation (HCD) or Collision-Induced Dissociation (CID). Use a normalized collision energy of 20-40%.

-

Predicted Data and Interpretation

The primary goal is to match the experimentally observed accurate mass with the theoretical mass. The fragmentation pattern should be consistent with the known fragmentation of the THC scaffold, adjusted for the new substituents.[3]

Table 1: Predicted HRMS Data for 6-methoxy-THC-1-amine

| Parameter | Predicted Value | Rationale |

| Molecular Formula | C₂₂H₃₁NO₂ | Based on the known structure. |

| Theoretical Mass | 357.23548 u | Calculated monoisotopic mass. |

| [M+H]⁺ Ion (Precursor) | 358.24276 m/z | Protonation of the amine group. The most abundant ion expected in the MS1 spectrum. |

| Key Fragment 1 | 341.21655 m/z | Loss of NH₃ (-17.02621 u) from the protonated amine. A common loss for primary amines. |

| Key Fragment 2 | 275.17468 m/z | Retro-Diels-Alder (RDA) fragmentation with cleavage of the pyran ring, followed by loss of the methoxy group. A characteristic fragmentation for THC analogs.[2] |

| Key Fragment 3 | 231.14813 m/z | Further fragmentation of the RDA product, involving the loss of the pentyl side chain. |

digraph "MS_Fragmentation_Pathway" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; edge [color="#4285F4", arrowhead=vee];parent [label="[M+H]⁺\nm/z = 358.24"]; frag1 [label="Loss of NH₃\nm/z = 341.22"]; frag2 [label="RDA Cleavage\nm/z = 275.17"]; frag3 [label="Side-chain Loss\nm/z = 231.15"]; parent -> frag1 [label="-17 Da"]; parent -> frag2 [label="-83 Da", color="#EA4335"]; frag2 -> frag3 [label="-44 Da", color="#34A853"];

}

Caption: Predicted MS/MS fragmentation pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale

NMR is the most powerful technique for the de novo structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: Determines the number of different types of protons, their chemical environment, and their proximity to other protons.

-

¹³C NMR: Determines the number of different types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity. COSY shows ¹H-¹H couplings, HSQC correlates protons to their directly attached carbons, and HMBC shows long-range ¹H-¹³C correlations (2-3 bonds), which is essential for piecing together the molecular puzzle.[4] This comprehensive suite of experiments is required for the unambiguous assignment of every proton and carbon in the molecule.[5]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for cannabinoids and its single deuterium peak for locking.[5] Add a trace amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition:

-

Spectrometer: 400 MHz or higher field spectrometer.

-

Experiments: Acquire standard ¹H, ¹³C{¹H}, and 2D spectra (gCOSY, zf-HSQC, gHMBC).

-

¹H Parameters: Spectral width ~12 ppm, 32 scans, relaxation delay of 2 s.

-

¹³C Parameters: Spectral width ~220 ppm, 1024 scans, relaxation delay of 2 s.

-

-

Data Processing: Process the data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS peak at 0.00 ppm.

Predicted Spectral Data

The chemical shifts are predicted based on known assignments for Δ⁹-THC, with adjustments for the electronic effects of the -NH₂ and -OCH₃ substituents.[4][6] Both are electron-donating groups, which will shield (shift to lower ppm) nearby aromatic and vinylic protons and carbons.

Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Position | Predicted δ (ppm) | Multiplicity | Integration | Notes |

| H-2 | 6.1 - 6.3 | s | 1H | Aromatic proton, shielded by -NH₂ group. |

| H-4 | 5.9 - 6.1 | s | 1H | Aromatic proton, shielded by -NH₂ group. |

| H-10 | 6.2 - 6.4 | s | 1H | Vinylic proton. |

| -OCH₃ | 3.7 - 3.9 | s | 3H | Methoxy protons. |

| -NH₂ | 3.5 - 4.5 | br s | 2H | Amine protons, broad signal, concentration-dependent. |

| H-10a | 3.1 - 3.3 | d | 1H | Benzylic proton. |

| C1''-H₂ | 2.3 - 2.5 | t | 2H | Protons on pentyl chain adjacent to the aromatic ring. |

| C8-CH₃ | 1.6 - 1.7 | s | 3H | Equatorial methyl group. |

| C9-CH₃ | 1.0 - 1.2 | s | 3H | Axial methyl group. |

| C5''-H₃ | 0.8 - 0.9 | t | 3H | Terminal methyl of pentyl chain. |

Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Position | Predicted δ (ppm) | Notes |

| C-1 | 145 - 150 | Aromatic C-N. |

| C-3 | 150 - 155 | Aromatic C-O. |

| C-5 | 140 - 145 | Aromatic C attached to pentyl group. |

| C-6 | 148 - 153 | Aromatic C-O (methoxy). |

| C-9 | 123 - 126 | Vinylic quaternary carbon. |

| C-10 | 134 - 138 | Vinylic CH carbon. |

| -OCH₃ | 55 - 60 | Methoxy carbon. |

| C-10a | 45 - 50 | Benzylic carbon. |

| C-6a | 76 - 80 | Quaternary carbon attached to pyran oxygen. |

Vibrational Spectroscopy (FTIR)

Expertise & Rationale

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule.[7] Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational energy. For 6-methoxy-THC-1-amine, FTIR is crucial for confirming the presence of the key N-H bonds of the amine, the C-O bonds of the methoxy group and ether, and the aromatic C=C bonds. We use an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation and provides high-quality data.[8]

Experimental Protocol: ATR-FTIR

-

Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the diamond ATR crystal.

-

Data Acquisition:

-

System: FTIR spectrometer with a diamond ATR accessory.

-

Background: Collect a background spectrum of the clean, empty ATR crystal. This is automatically subtracted from the sample spectrum.

-

Sample Scan: Collect the sample spectrum from 4000 to 650 cm⁻¹.

-

Parameters: Co-add 32 scans at a resolution of 4 cm⁻¹.

-

-

Cleaning: Clean the ATR crystal thoroughly with a solvent like isopropanol or acetone between samples.

Predicted Spectral Data

The spectrum will contain characteristic bands for the THC core, with additional prominent peaks from the new functional groups.[9][10]

Table 4: Predicted FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3450 - 3300 | Medium | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3050 - 3010 | Medium | C-H Stretch | Aromatic/Vinylic |

| 2950 - 2850 | Strong | C-H Stretch | Aliphatic (CH₂, CH₃) |

| 1620 - 1580 | Strong | C=C Stretch | Aromatic Ring |

| 1260 - 1200 | Strong | C-O Stretch (asymmetric) | Aryl Ether (-O-CH₃) |

| 1150 - 1050 | Strong | C-N Stretch | Aromatic Amine |

| 1050 - 1000 | Strong | C-O Stretch (symmetric) | Aryl Ether (-O-CH₃) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Expertise & Rationale

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, specifically its chromophore. The aromatic ring system of the cannabinoid is the primary chromophore. The addition of the amine (-NH₂) and methoxy (-OCH₃) groups, both powerful auxochromes (electron-donating groups with non-bonding electrons), is expected to cause a bathochromic shift (a shift to longer wavelengths, λmax) and a hyperchromic effect (an increase in molar absorptivity, ε) compared to the parent THC molecule.[11]

Experimental Protocol: UV-Vis Analysis

-

Sample Preparation: Prepare a stock solution of the compound in spectroscopic grade ethanol at 1 mg/mL. Dilute this stock to a concentration that gives an absorbance reading between 0.5 and 1.5 AU (typically ~10 µg/mL).

-

Data Acquisition:

-

System: Dual-beam UV-Vis spectrophotometer.

-

Solvent Blank: Use pure ethanol to zero the instrument.

-

Scan Range: Scan the sample from 200 to 400 nm.

-

Data: Record the wavelength of maximum absorbance (λmax).

-

Predicted Spectral Data

Table 5: Predicted UV-Vis Absorption Data (in Ethanol)

| Parameter | Predicted Value | Notes |

| λmax 1 | ~230 nm | Primary π → π* transition of the aromatic system. |

| λmax 2 | ~285 nm | Secondary absorption band, significantly red-shifted from THC (~275 nm) due to the strong electron-donating effects of the amine and methoxy groups.[11] |

Integrated Analytical Workflow and Conclusion

No single technique can provide absolute structural proof. The strength of this characterization strategy lies in the integration of orthogonal data streams. HRMS provides the elemental formula. FTIR confirms the presence of all key functional groups. NMR connects the entire atomic framework. UV-Vis characterizes the electronic system. The convergence of all data to support a single, unambiguous structure provides the highest level of scientific confidence.

Caption: Integrated workflow for structural validation.

References

-

Saito, K., et al. (2015). Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Forensic Toxicology.

-

Papsun, D., et al. (2023). Analytical methods for the identification of synthetic cannabinoids in biological matrices. Wiley Interdisciplinary Reviews: Forensic Science.

-

United Nations Office on Drugs and Crime (UNODC). (2017). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. United Nations.

-

Gamage, S., et al. (2022). Fragmentation and Isomerization Pathways of Natural and Synthetic Cannabinoids Studied via Higher Collisional Energy Dissociation Profiles. Journal of the American Society for Mass Spectrometry.

-

Cilibrizzi, A., et al. (2017). Identification and Analytical Characterization of a Novel Synthetic Cannabinoid-Type Substance in Herbal Material in Europe. Journal of Analytical Toxicology.

-

Sigma-Aldrich. (n.d.). Synthetic Cannabinoid Analysis – Standards & Methods. MilliporeSigma.

-

Tay, L.-L., et al. (2022). FTIR and Raman spectroscopic characterization of cannabinoids. Canadian Journal of Chemistry.

-

Harvey, D.J. (1987). Mass spectrometry of the cannabinoids and their metabolites. Mass Spectrometry Reviews.

-

SCIEX. (2022). Analyzing Cannabinoids Using Mass Spectrometry. Technology Networks.

-

de Souza, L.M.F., et al. (2022). Fragmentation of Cannabinoids by Flow Injection Analysis Tandem Mass Spectrometry (FIA-MS/MS). Journal of the Brazilian Chemical Society.

-

ResearchGate. (n.d.). Mass spectra of Δ9-THC-COOH and Δ8-THC-COOH. ResearchGate.

-

Harrick Scientific Products. (n.d.). A Diamond ATR-FTIR Study of Various Medicinal Cannabinoid Formulations. Spectroscopy Online.

-

Choi, Y.H., et al. (2004). NMR assignments of the major cannabinoids and cannabiflavonoids isolated from flowers of Cannabis sativa. Phytochemical Analysis.

-

Agilent Technologies. (2018). Quick and Real-Time Potency Determination of Cannabinoids Using FTIR Spectroscopy. Agilent.

-

Tay, L.-L., et al. (2022). FTIR and Raman Spectroscopic Characterization of Cannabinoids. TSpace, University of Toronto.

-

Specac Ltd. (n.d.). On-site cannabis analysis using FTIR. Specac.

-

Lim, P., et al. (2023). Detection of Narcotic Drugs in Urine Samples Using Attenuated Total Reflectance–Fourier Transform Infrared Spectroscopy and Machine Learning. ACS Omega.

-

Huestis, M.A., et al. (2013). Determination of Δ-9-Tetrahydrocannabinol (THC), 11-hydroxy-THC, 11-nor-9-carboxy-THC and Cannabidiol in Human Plasma using Gas Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology.

-

Huang, L., et al. (2013). Rapid Screening and Quantification of Synthetic Cannabinoids in DART-MS and NMR Spectroscopy. DigitalCommons@Molloy.

-

Fowler, F., et al. (2013). Rapid screening and quantification of synthetic cannabinoids in herbal products with NMR spectroscopic methods. Analytical Methods.

-

Choi, Y.H., et al. (2004). NMR assignments of the major cannabinoids and cannabiflavonoids isolated from flowers of Cannabis sativa. PubMed.

-

ResearchGate. (n.d.). An Analysis of Tetrahydrocannabinol (THC) and Its Analogs Using Surface Enhanced Raman Scattering (SERS). ResearchGate.

-

Hazekamp, A., et al. (2004). Chromatographic and Spectroscopic Data of Cannabinoids from Cannabis sativa L. Journal of Liquid Chromatography & Related Technologies.

-

Fowler, F., et al. (2013). Rapid screening and quantification of synthetic cannabinoids in herbal products with NMR spectroscopic methods. ResearchGate.

Sources

- 1. azooptics.com [azooptics.com]

- 2. Fragmentation and Isomerization Pathways of Natural and Synthetic Cannabinoids Studied via Higher Collisional Energy Dissociation Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. future4200.com [future4200.com]

- 4. NMR assignments of the major cannabinoids and cannabiflavonoids isolated from flowers of Cannabis sativa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification and Analytical Characterization of a Novel Synthetic Cannabinoid-Type Substance in Herbal Material in Europe - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. agilent.com [agilent.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

Spectroscopic Blueprint: An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine

Introduction: The Structural Elucidation of a Promising Carbazole Derivative

6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine is a heterocyclic compound of significant interest within the realms of medicinal chemistry and drug development. Its rigid tetracyclic core, derived from the carbazole family, coupled with a strategic methoxy and amine functionalization, renders it a valuable scaffold for the synthesis of novel therapeutic agents. The precise characterization of this molecule is paramount for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous determination of its molecular structure in solution.

This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. In the absence of directly published experimental spectra for this specific molecule, this guide presents a detailed, predicted dataset. These predictions are grounded in established NMR principles and supported by empirical data from closely related structural analogs, ensuring a high degree of accuracy and reliability for researchers in the field. The causality behind the assignment of each resonance is explained to provide a deeper understanding of the structure-spectrum correlation.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following atom numbering scheme will be used throughout this guide.

Caption: Molecular structure and atom numbering for this compound.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a typical deuterated solvent like DMSO-d₆ is detailed below. The predictions are based on the known spectrum of 6-methoxy-1,2,3,4-tetrahydrocarbazole, with adjustments for the electronic effects of the C1-amine substituent.[1]

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Rationale for Prediction |

| ~10.5 | br s | - | N9-H | The indole NH proton is typically deshielded and appears as a broad singlet. |

| ~7.15 | d | ~8.5 | H-8 | Aromatic proton ortho to the fused pyrrole ring, showing doublet coupling. |

| ~6.90 | d | ~2.4 | H-5 | Aromatic proton ortho to the methoxy group, showing meta coupling. |

| ~6.65 | dd | ~8.5, ~2.4 | H-7 | Aromatic proton meta to the methoxy group and ortho to the indole nitrogen, showing ortho and meta coupling. |

| ~4.00 | t | ~5.5 | H-1 | The C1-proton is a methine proton adjacent to an amine, expected to be a triplet due to coupling with the C2-protons. |

| ~3.75 | s | - | -OCH₃ | The methoxy group protons appear as a sharp singlet. |

| ~2.70-2.85 | m | - | H-4 | The C4-protons are benzylic and part of the tetrahydrocarbazole ring, appearing as a multiplet. |

| ~1.80-2.00 | m | - | H-2, H-3 | The methylene protons on C2 and C3 will be diastereotopic and appear as complex multiplets. |

| ~1.70 | br s | - | -NH₂ | The amine protons are typically broad and their chemical shift can be concentration and temperature dependent. |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum is derived from the data for 6-methoxy-1,2,3,4-tetrahydrocarbazole, with the expected shifts induced by the C1-amine group.[1] The presence of the electron-donating amine group at C1 is predicted to cause a downfield shift for C1 and have a smaller effect on the adjacent carbons.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment | Rationale for Prediction |

| ~153.0 | C-6 | Aromatic carbon attached to the electron-donating methoxy group. |

| ~137.0 | C-9a | Quaternary carbon at the junction of the pyrrole and benzene rings. |

| ~131.5 | C-4a | Quaternary carbon at the junction of the pyrrole and cyclohexane rings. |

| ~129.0 | C-8a | Quaternary carbon at the junction of the benzene and pyrrole rings. |

| ~112.0 | C-8 | Aromatic carbon ortho to the indole nitrogen. |

| ~110.5 | C-5a | Quaternary carbon at the junction of the benzene and cyclohexane rings. |

| ~109.0 | C-5 | Aromatic carbon ortho to the methoxy group. |

| ~99.5 | C-7 | Aromatic carbon meta to the methoxy group. |

| ~55.0 | -OCH₃ | Methoxy carbon. |

| ~50.0 | C-1 | Aliphatic carbon directly attached to the nitrogen of the amine group. |

| ~30.0 | C-2 | Aliphatic carbon adjacent to C1. |

| ~23.0 | C-4 | Aliphatic carbon in the benzylic position. |

| ~20.0 | C-3 | Aliphatic carbon in the cyclohexane ring. |

Experimental Protocol for NMR Data Acquisition

The following is a generalized protocol for acquiring high-quality NMR data for this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.

2. NMR Spectrometer Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

3. ¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

For enhanced structural elucidation, consider performing 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton coupling networks and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

4. ¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A sufficient number of scans (e.g., 1024 or more) may be required to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be used to differentiate between CH, CH₂, and CH₃ groups.

5. Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale using the residual solvent peak or the internal standard.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Workflow for NMR-based Structural Verification

The following diagram illustrates the logical workflow for the structural verification of this compound using NMR spectroscopy.

Caption: A typical workflow for the structural elucidation of an organic compound using NMR spectroscopy.

Conclusion: A Foundation for Future Research

This technical guide provides a robust, predicted ¹H and ¹³C NMR dataset for this compound, grounded in the analysis of its structural analogs. The detailed spectral assignments and experimental protocols herein serve as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and application of this and related carbazole derivatives. The provided information is intended to facilitate the unambiguous identification of this compound and to serve as a reliable foundation for future investigations in drug discovery and development.

References

-

Sridharan, M., Rajendra Prasad, K. J., Gunaseelan, A. T., Thiruvalluvar, A., & Linden, A. (2008). 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 2), o337. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Kumar, A., & Sharma, S. (2020). Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. Indian Journal of Pharmaceutical Sciences, 82(5), 884-890. [Link]

Sources

Introduction: The Analytical Imperative for Novel Carbazole Derivatives

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 6-Methoxy-carbazol-1-amine

Carbazole and its derivatives represent a critical scaffold in medicinal chemistry and drug development, with a wide range of biological activities.[1] The compound 6-methoxy-carbazol-1-amine, a member of this family, presents unique analytical challenges due to its aromaticity, the presence of a reactive primary amine, and a methoxy functional group. As a potential drug candidate or metabolite, its accurate identification and quantification are paramount.

This guide provides a comprehensive, field-proven framework for the mass spectrometric analysis of 6-methoxy-carbazol-1-amine. Moving beyond rote protocols, we will explore the causality behind methodological choices, ensuring that each step—from sample preparation to data interpretation—is part of a robust, self-validating analytical system. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to approach the analysis of such novel heterocyclic amines.

Physicochemical Properties of 6-Methoxy-carbazol-1-amine

A foundational understanding of the analyte's properties is the first step in developing a robust analytical method. While specific experimental data for 6-methoxy-carbazol-1-amine is not widely published, we can deduce its core properties from its structure and data from close isomers like 6-methoxy-9H-carbazol-3-amine.[2]

| Property | Value | Rationale & Significance |

| Molecular Formula | C₁₃H₁₂N₂O | Determines the exact mass and isotopic pattern. The presence of two nitrogen atoms dictates an even nominal molecular weight, which is a key diagnostic in mass spectrometry (the "Nitrogen Rule"). |

| Monoisotopic Mass | 212.09496 Da | This is the exact mass of the most abundant isotope combination. High-resolution mass spectrometry (HRMS) should target this mass for unambiguous identification. |

| [M+H]⁺ m/z | 213.10279 Da | In positive-ion electrospray, the protonated molecule is the primary ion of interest for molecular weight confirmation. |

| Polarity | Moderately Polar | The carbazole core is hydrophobic, but the primary amine and methoxy group add polarity, making it suitable for reversed-phase liquid chromatography. |

| Basicity (pKa) | Estimated 4-5 | The primary aromatic amine is basic and will readily accept a proton in acidic mobile phases, making positive-ion ESI highly effective. |

Part I: Strategic Sample Preparation

The goal of sample preparation is to present the analyte to the instrument in a clean, compatible solvent at an appropriate concentration. The choice of method is dictated entirely by the sample matrix. Proper sample preparation is crucial for obtaining good results.[3]

Protocol 1: Liquid-Liquid Extraction (LLE) for Complex Matrices (e.g., Plasma, Serum)

This protocol is essential for removing proteins, phospholipids, and salts that can cause ion suppression and contaminate the MS system.

Rationale: LLE separates the analyte based on its differential solubility in immiscible liquid phases. A slightly nonpolar extraction solvent like ethyl acetate is chosen to efficiently extract the moderately polar carbazole while leaving highly polar matrix components (salts, proteins) in the aqueous phase. The addition of a base adjusts the sample pH to ensure the amine is in its neutral, more solvent-extractable form.

Step-by-Step Methodology:

-

Aliquoting: Pipette 100 µL of the biological sample (e.g., human serum) into a 2 mL polypropylene microcentrifuge tube.[4]

-

Alkalinization: Add 25 µL of 1 M ammonium hydroxide to raise the pH > 9. This deprotonates the primary amine, increasing its hydrophobicity.

-

Extraction: Add 1 mL of a hexane/ethyl acetate (4:1, v/v) mixture.[4] This solvent system offers a good balance for extracting the analyte while minimizing the co-extraction of highly polar interferences.

-

Mixing: Vortex the tube vigorously for 2 minutes to ensure intimate contact between the two phases.

-

Phase Separation: Centrifuge at 10,000 x g for 5 minutes.

-

Isolation: Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any protein interface.

-

Evaporation: Dry the extracted solvent under a gentle stream of nitrogen at 30-40 °C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid). This ensures compatibility with the LC system and sharp peak shapes.[5]

Protocol 2: "Dilute-and-Shoot" for Simple Matrices (e.g., Reaction Mixtures, Formulation Buffers)

For cleaner samples, a simple dilution is sufficient and minimizes sample handling and potential analyte loss.

Rationale: This approach relies on the cleanliness of the matrix. The primary goal is to dilute the sample to a concentration within the linear range of the instrument and ensure the solvent is compatible with the initial chromatographic conditions.

Step-by-Step Methodology:

-

Dilution Factor Calculation: Estimate the concentration of the analyte and determine the required dilution to fall within the calibration range (e.g., 1-1000 ng/mL).

-

Dilution: Perform a serial dilution of the sample using the initial mobile phase as the diluent. For example, a 1:100 dilution can be achieved by adding 10 µL of the sample to 990 µL of the mobile phase.

-

Filtration (Optional but Recommended): Filter the diluted sample through a 0.22 µm syringe filter (PTFE for organic solvents) to remove any particulates that could clog the LC system.

-

Transfer: Transfer the final diluted sample to an appropriate autosampler vial. Use glass vials if the sample contains solvents like chloroform or acetonitrile to prevent leaching of plasticizers.[3]

Part II: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantifying small molecules in complex mixtures due to its superb selectivity and sensitivity. Electrospray ionization (ESI) is the preferred ionization technique for this moderately polar, basic compound.[6]

Workflow for LC-MS/MS Analysis

Caption: LC-MS/MS workflow for targeted quantification.

Detailed LC-MS/MS Protocol

Rationale: A reversed-phase C18 column provides excellent retention for moderately polar compounds. The gradient elution starts with a high aqueous composition to retain the analyte, then increases the organic phase to elute it. Formic acid is a critical mobile phase additive; it acidifies the mobile phase, ensuring the amine is protonated ([M+H]⁺), which is essential for efficient ESI+ ionization and good peak shape.[7] Multiple Reaction Monitoring (MRM) is used for quantification, where Q1 isolates the parent ion and Q3 monitors specific, high-intensity fragment ions, providing exceptional selectivity and signal-to-noise.

| Parameter | Recommended Setting |

| LC System | Agilent 1290 Infinity II or equivalent UHPLC system |

| Column | Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Column Temp. | 40 °C |

| Injection Vol. | 5 µL |

| Gradient | 10% B to 95% B over 5 min, hold for 2 min, re-equilibrate |

| MS System | Sciex 5500+ QTRAP or equivalent Triple Quadrupole |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| IonSpray Voltage | +5500 V |

| Source Temp. | 550 °C |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition 1 | Q1: 213.1 -> Q3: 198.1 (Quantitative - Loss of •CH₃) |

| MRM Transition 2 | Q1: 213.1 -> Q3: 170.1 (Qualitative - Loss of •CH₃ & CO) |

Part III: Gas Chromatography-Mass Spectrometry (GC-MS) for Orthogonal Identification

While LC-MS is superior for quantification in biological fluids, GC-MS with Electron Ionization (EI) offers an orthogonal method for structural confirmation. EI is a "hard" ionization technique that produces rich, reproducible fragmentation patterns that serve as a chemical fingerprint.

Detailed GC-MS Protocol

Rationale: A non-polar DB-5ms column is a robust choice for separating a wide range of semi-volatile organic compounds.[5] The temperature program is designed to ensure the analyte is volatile enough to elute from the column without thermal degradation. EI at 70 eV is the standard for creating reproducible fragmentation patterns that are comparable to library spectra.

| Parameter | Recommended Setting |

| GC System | Agilent 7890A or equivalent[5] |

| Column | DB-5ms (30 m x 0.25 mm x 0.25 µm)[5] |

| Carrier Gas | Helium, 1.2 mL/min constant flow |

| Inlet Temp. | 280 °C |

| Injection | 1 µL, Splitless |

| Oven Program | Start at 150 °C, hold 1 min, ramp at 15 °C/min to 300 °C, hold 5 min[5] |

| MS System | Agilent 5975C or equivalent Single Quadrupole |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Source Temp. | 230 °C |

| Quad Temp. | 150 °C |

| Scan Range | m/z 40-400 |

Part IV: Elucidation of Fragmentation Pathways

Understanding the fragmentation is key to confirming the molecule's identity and setting up selective MRM transitions. The fragmentation of 6-methoxy-carbazol-1-amine is governed by the stability of the carbazole core and the fragmentation tendencies of the amine and methoxy substituents.

Key Fragmentation Principles:

-

Aromatic Systems: Tend to have stable molecular ions that resist fragmentation.

-

Methoxy Groups: A common fragmentation is the loss of a methyl radical (•CH₃, -15 Da) to form a stable oxonium ion, followed by the loss of carbon monoxide (CO, -28 Da).

-

Primary Amines: Aliphatic amines undergo α-cleavage (cleavage of the C-C bond adjacent to the nitrogen). While this is less dominant in aromatic amines, initial fragmentation around this group is expected. A loss of ammonia (NH₃, -17 Da) is also possible.

Proposed ESI Fragmentation Pathway ([M+H]⁺)

Caption: Proposed fragmentation pathway for protonated 6-methoxy-carbazol-1-amine.

Mechanistic Explanation:

-

[M+H]⁺ (m/z 213.1): The protonated molecular ion is the starting point for all fragmentation in ESI-MS/MS.

-

Loss of Methyl Radical (m/z 198.1): The most favorable initial fragmentation is the loss of a methyl radical (•CH₃) from the protonated methoxy group. This is often the most intense fragment (base peak) in the product ion spectrum and is an excellent choice for a quantitative MRM transition.

-

Loss of Carbon Monoxide (m/z 170.1): Following the loss of the methyl radical, the resulting ion can rearrange and lose neutral carbon monoxide (CO), a common pathway for methoxylated aromatic compounds. This provides a highly specific secondary MRM transition.

-

Loss of Ammonia (m/z 196.1): A less common but plausible pathway is the neutral loss of ammonia (NH₃) from the protonated amine group.

-

Loss of Formaldehyde (m/z 182.1): An alternative fragmentation of the methoxy group can involve rearrangement and loss of neutral formaldehyde (HCHO).

Part V: Method Validation for Regulated Environments

For drug development, any analytical method must be validated to prove its reliability. Key parameters are defined by regulatory guidelines.

Summary of Validation Parameters:

| Parameter | Acceptance Criteria | Rationale |

| Linearity | Correlation coefficient (r²) ≥ 0.99 | Demonstrates a proportional response of the instrument to changes in analyte concentration. |

| Accuracy | Within ±15% of nominal value (±20% at LLOQ) | Measures how close the experimental value is to the true value. |

| Precision | Coefficient of Variation (%CV) ≤ 15% (≤ 20% at LLOQ) | Measures the reproducibility of the results (intra-day and inter-day).[4] |

| LLOQ | Signal-to-noise ratio ≥ 10; must be accurate and precise. | The Lower Limit of Quantification is the lowest concentration that can be reliably measured. |

| Selectivity | No significant interfering peaks at the analyte's retention time in blank matrix. | Ensures the signal is from the analyte and not from matrix components. |

| Stability | Analyte concentration within ±15% of initial after storage under various conditions. | Confirms the analyte does not degrade in the matrix during sample storage and processing (e.g., freeze-thaw, bench-top).[7] |

Conclusion

The mass spectrometric analysis of 6-methoxy-carbazol-1-amine is a multi-faceted task that requires a logical and informed approach. By leveraging soft ionization techniques like ESI coupled with the separation power of UHPLC, robust and sensitive quantification can be achieved. Orthogonal confirmation via GC-MS provides an additional layer of structural evidence. The key to success lies not in a single protocol, but in understanding the physicochemical nature of the analyte to make informed decisions—from choosing an extraction solvent to predicting the fragmentation pathways that will yield the most selective and sensitive analysis. This guide provides the strategic framework and detailed protocols necessary for researchers to develop and validate high-quality analytical methods for this important class of molecules.

References

-

Request PDF. (n.d.). Determination of carbazole and halogenated carbazoles in human serum samples using GC-MS/MS. ResearchGate. Available at: [Link]

-

Akinlua, A., & Mangelsdorf, K. (2025). Green sample preparation protocol for extraction of carbazoles from petroleum source rock. Heliyon, 11(10), e43099. Available at: [Link]

-

PMC. (2024). Preparation and property analysis of antioxidant of carbazole derivatives. National Center for Biotechnology Information. Available at: [Link]

-

Request PDF. (2014). Two competing ionization processes in electrospray mass spectrometry of indolyl benzo[b]carbazoles: Formation of M+• versus [M+H]+. ResearchGate. Available at: [Link]

- Unknown Author. (n.d.). Ionization Methods in Organic Mass Spectrometry. Source not specified.

-

PubMed. (2015). Two Competing Ionization Processes in Electrospray Mass Spectrometry of Indolyl Benzo[b]carbazoles: Formation of M⁺• Versus [M + H]⁺. Available at: [Link]

-

PMC. (n.d.). Protonation Sites, Tandem Mass Spectrometry and Computational Calculations of o-Carbonyl Carbazolequinone Derivatives. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). 6-methoxy-2,3,4,9-tetrahydro-1h-carbazol-1-amine. Available at: [Link]

-

Harvard University. (n.d.). Sample Preparation. Harvard Center for Mass Spectrometry. Available at: [Link]

-

PubChem. (n.d.). 6-Methoxy-1,2,3,4-tetrahydrocarbazole. Available at: [Link]

- Unknown Author. (n.d.). LCMS Method Details. Source not specified.

-

ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Available at: [Link]

-

PMC. (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. National Center for Biotechnology Information. Available at: [Link]

-

PMC. (n.d.). 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one. National Center for Biotechnology Information. Available at: [Link]

-

PMC. (n.d.). Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS). National Center for Biotechnology Information. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Shimadzu. (n.d.). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Available at: [Link]

- Unknown Author. (n.d.).

-

PMC. (n.d.). Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial. National Center for Biotechnology Information. Available at: [Link]

-

Agilent Technologies. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Available at: [Link]

-

SciSpace. (n.d.). Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted LC-MS analysis. Available at: [Link]

- Unknown Author. (n.d.).

-

ACS Publications. (2021). Branched Methoxydiphenylamine-Substituted Carbazole Derivatives for Efficient Perovskite Solar Cells: Bigger Is Not Always Better. Chemistry of Materials. Available at: [Link]

-

Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. Available at: [Link]

-

PubMed. (2017). Simultaneous analysis of nine aromatic amines in mainstream cigarette smoke using online solid-phase extraction combined with liquid chromatography-tandem mass spectrometry. Available at: [Link]

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Available at: [Link]

- Unknown Author. (2022). Analysis of six aromatic amines in the mainstream smoke of tobacco products. Source not specified.

-

ResearchGate. (n.d.). Detection of hazardous aromatic amines by mass spectrometry methods. Available at: [Link]

Sources

- 1. 6-methoxy-9-methyl-9H-carbazol-3-ol [chemicalbook.com]

- 2. 6-methoxy-9H-carbazol-3-amine | 155136-76-8 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. Analysis of carbazole alkaloids in Murraya koenigii by means of high performance liquid chromatography coupled to Tandem mass spectrometry with a predictive multi experiment approach [iris.uniroma1.it]

- 5. Quantitative Analysis of Bioactive Carbazole Alkaloids in Murraya koenigii (L.) from Six Different Climatic Zones of India Using UPLC/MS/MS and Their Principal Component Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-Methoxy-9h-carbazole-6-ol | C13H11NO2 | CID 142959347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Methoxy-9H-carbazole | C13H11NO | CID 519621 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide to the FT-IR Spectroscopic Analysis of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine

Abstract

This technical guide provides a comprehensive framework for the Fourier-Transform Infrared (FT-IR) spectroscopic analysis and interpretation of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine. This molecule is a significant heterocyclic scaffold in medicinal chemistry and drug development, making unambiguous structural confirmation essential.[1][2] This document, intended for researchers and analytical scientists, details the theoretical vibrational spectroscopy of the molecule's functional groups, presents a robust experimental protocol using Attenuated Total Reflectance (ATR)-FT-IR, and establishes a systematic approach to spectral interpretation. By correlating specific vibrational modes to the distinct structural features of the carbazole derivative, this guide serves as an authoritative reference for its characterization.

Introduction: The Role of FT-IR in Characterizing Complex Heterocycles

This compound belongs to a class of carbazole derivatives that are widely investigated for their diverse biological activities.[1] The synthesis of such complex molecules requires rigorous analytical confirmation to verify the intended structure and ensure purity. Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable first-line analytical technique for this purpose. It is rapid, non-destructive, and provides a unique molecular "fingerprint" by probing the vibrational modes of a molecule's covalent bonds.

The utility of FT-IR lies in its ability to confirm the presence or absence of key functional groups. For the target molecule, this includes the N-H bonds of the primary and secondary amines, the C-O ether linkage of the methoxy group, the aromatic C=C and C-H bonds of the carbazole core, and the aliphatic C-H bonds of the saturated ring. This guide explains the causality behind the expected spectral features, enabling scientists to not only confirm the identity of the compound but also to potentially identify impurities or side products from its synthesis.

Molecular Structure and Predicted Vibrational Modes

A thorough analysis of the FT-IR spectrum begins with a deconstruction of the molecule into its constituent functional groups. Each group possesses characteristic vibrational frequencies (stretching, bending, wagging) that correspond to specific absorption bands in the IR spectrum.

Caption: Standard workflow for ATR-FT-IR analysis, ensuring data integrity from preparation to interpretation.

Step-by-Step Methodology:

-

Instrument Preparation:

-

Crystal Cleaning: Thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., spectroscopic grade isopropanol) and a soft, lint-free wipe. This step is critical to remove any residues from previous analyses.

-

System Purge: Ensure the spectrometer's sample compartment is adequately purged with dry air or nitrogen to minimize atmospheric interference from water vapor (broad bands ~3400 cm⁻¹ and sharp rotational lines ~1600 cm⁻¹) and carbon dioxide (sharp bands ~2360 cm⁻¹).

-

-

Background Collection (Self-Validation Step):

-

With the clean, empty ATR crystal in place, collect a background spectrum. This scan measures the instrumental and environmental absorbance, which will be automatically subtracted from the sample spectrum.

-

Rationale: This step is the cornerstone of trustworthy data. Without an accurate background scan, atmospheric and instrumental artifacts would be superimposed on the sample spectrum, leading to erroneous interpretation. A typical background acquisition involves co-adding 32 scans at a resolution of 4 cm⁻¹.

-

-

Sample Application:

-

Place a small amount (1-2 mg) of the solid this compound powder onto the center of the ATR crystal.

-

Lower the press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. [3][4] * Rationale: The ATR effect relies on an evanescent wave that penetrates only a few micrometers into the sample. [5]Good contact is essential for a strong, high-quality signal. Insufficient contact results in a weak spectrum with poor signal-to-noise.

-

-

Sample Spectrum Collection:

-

Collect the sample spectrum using the same acquisition parameters as the background (e.g., 32 scans, 4 cm⁻¹ resolution). The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance spectrum.

-

-

Post-Acquisition:

-

Retract the press arm and carefully remove the sample.

-

Clean the ATR crystal thoroughly as described in step 1 to prepare for the next analysis.

-

Data Interpretation: Predicted Spectral Data Summary

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Rationale & Authoritative References |

| ~3420 | Medium, Sharp | N-H Stretch (Secondary Amine, Carbazole) | Characteristic of the N-H bond in the indole ring of carbazole systems. [6] |

| ~3380 & ~3310 | Medium, Sharp | N-H Asymmetric & Symmetric Stretch (Primary Amine) | Primary amines display two distinct N-H stretching bands. [7][8][9] |

| 3100 - 3000 | Weak-Medium | Aromatic C-H Stretch | sp² C-H bonds absorb at higher frequencies than sp³ C-H bonds. [10][11] |

| 2960 - 2850 | Strong | Aliphatic C-H Stretch | sp³ C-H bonds from the saturated ring and methoxy group. [12][13] |

| 1650 - 1580 | Medium | N-H Bend (Primary Amine) | A key diagnostic peak for primary amines, resulting from a scissoring motion. [8] |

| 1600 - 1450 | Medium-Strong | Aromatic C=C Ring Stretch | Multiple bands arise from the stretching vibrations within the benzene ring. [10][12] |

| ~1250 | Strong | Asymmetric C-O-C Stretch (Aryl Ether) | A very strong and characteristic absorption for the methoxy group attached to an aromatic ring. [14] |

| ~1040 | Medium | Symmetric C-O-C Stretch (Aryl Ether) | The corresponding symmetric stretch for the methoxy group. [14] |

| 1335 - 1250 | Medium | Aromatic C-N Stretch | Stretching of the carbon-nitrogen bond within the carbazole nucleus. [8] |

| 900 - 675 | Medium-Strong | Aromatic C-H Out-of-Plane Bend | The pattern of these bands is highly diagnostic of the aromatic ring's substitution pattern. [10] |

Conclusion

The FT-IR spectrum of this compound provides a wealth of structural information that is critical for its unambiguous identification. The key diagnostic features are the multiple N-H stretching bands between 3500-3300 cm⁻¹, the strong aliphatic C-H stretches below 3000 cm⁻¹, the N-H bend around 1600 cm⁻¹, and the prominent, strong C-O ether stretch near 1250 cm⁻¹. By following the robust ATR-FT-IR protocol and using the detailed spectral correlation table provided, researchers and drug development professionals can confidently verify the molecular structure of this important carbazole derivative, ensuring the integrity of their synthetic and developmental workflows.

References

-

IR Spectroscopy Tutorial: Aromatics. (n.d.). University of Colorado Boulder. Retrieved from [Link]

-

Infrared Spectrometry. (n.d.). Michigan State University, Department of Chemistry. Retrieved from [Link]

-

Bree, A., & Zwarich, R. (1969). Vibrational Assignment of Carbazole from Infrared, Raman, and Fluorescence Spectra. The Journal of Chemical Physics, 51(3), 903–910. Retrieved from [Link]

-

Wang, H. B., et al. (2000). [Influence of solvents on IR spectrum of aromatic amines]. Guang Pu Xue Yu Guang Pu Fen Xi, 20(4), 500-502. Retrieved from [Link]

-

ATR-FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Agilent. Retrieved from [Link]

-

Infrared Spectroscopy. (2015). Illinois State University, Department of Chemistry. Retrieved from [Link]

-

Trivedi, M., et al. (2015). FT-IR spectra of control and treated samples of carbazole. ResearchGate. Retrieved from [Link]

-

IR Spectroscopy Tutorial: Amines. (n.d.). University of Colorado Boulder. Retrieved from [Link]

-

Bree, A., & Zwarich, R. (1969). Vibrational Assignment of Carbazole from Infrared, Raman, and Fluorescence Spectra. Semantic Scholar. Retrieved from [Link]

-

Sample Preparation for FTIR Analysis. (n.d.). Drawell. Retrieved from [Link]

-

Wang, H. B., et al. (2000). Influence of Solvents on IR Spectrum of Aromatic Amines. ResearchGate. Retrieved from [Link]

-

Study of the composition of aromatic hydrocarbons using IR spectroscopy. (2023). International Journal of Advanced Scientific Research, 8(1), 01-05. Retrieved from [Link]

-

IR Absorption Table. (n.d.). University of Wisconsin-Madison, Department of Chemistry. Retrieved from [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved from [Link]

-

Ravasio, N., et al. (2012). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. Inorganica Chimica Acta. Retrieved from [Link]

-

Greetham, G. M., et al. (2014). C≡N Stretching Vibration of 5-Cyanotryptophan as an Infrared Probe of Protein Local Environment: What Determines Its Frequency? The Journal of Physical Chemistry B, 118(16), 4337–4346. Retrieved from [Link]

-

Ezzeldin, M., et al. (2021). Computational and infrared spectroscopic investigations of N-substituted carbazoles. Journal of Molecular Structure, 1228, 129759. Retrieved from [Link]

-

Borho, N., & Suhm, M. A. (2001). FTIR spectra of N–H stretching vibrations of 1 H - and 2 H -benzotriazole in the gas phase at six different temperatures. ResearchGate. Retrieved from [Link]

-

Li, H. W., et al. (2014). FT-IR spectra of N–H stretching vibrations from T2... ResearchGate. Retrieved from [Link]

-

The features of IR spectrum. (n.d.). SlidePlayer. Retrieved from [Link]

-

11.5: Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. Retrieved from [Link]

-

FTIR spectrum in the wave number range of the ( ) CN-stretching... ResearchGate. Retrieved from [Link]

-

ATR-FTIR Spectroscopy Basics. (n.d.). Mettler Toledo. Retrieved from [Link]

-

Dweck, J. F., & Mello, C. (2014). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 91(12), 2203–2205. Retrieved from [Link]

-

Everything You Need to Know About ATR-FTIR Spectroscopy. (n.d.). Specac Ltd. Retrieved from [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from [Link]

-

Sambathkumar, K., & Ravichandran, G. (2016). FTIR, FT-RAMAN, AB INITIO and DFT studies on 2-Methoxy-6-Methyl Pyridine. Elixir Comp. Chem., 91, 38077-38086. Retrieved from [https://www.elixirpublishers.com/articles/1454653750_91 (2016) 38077-38086.pdf]([Link] (2016) 38077-38086.pdf)

-

FT-IR spectra of N-vinyl carbazole and poly (N-vinyl carbazole). ResearchGate. Retrieved from [Link]

-

Sridharan, M., et al. (2008). 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 3), o552. Retrieved from [Link]

-

Kumar, A., et al. (2016). Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. Indian Journal of Chemistry, Section B: Organic Chemistry including Medicinal Chemistry, 55B(12), 1435-1444. Retrieved from [Link]

-

The modes of stretching and bending. (n.d.). Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one. (n.d.). MySkinRecipes. Retrieved from [Link]

-

6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

-

(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-methylamine. (n.d.). Chemical-Suppliers.com. Retrieved from [Link]

-

Kumar, A., et al. (2016). Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. Indian Journal of Chemistry - Section B. Retrieved from [http://nopr.niscair.res.in/bitstream/123456789/36739/1/IJCB 55B(12) 1435-1444.pdf]([Link] 55B(12) 1435-1444.pdf)

Sources

- 1. 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one [myskinrecipes.com]

- 3. agilent.com [agilent.com]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 6. researchgate.net [researchgate.net]

- 7. Infrared Spectrometry [www2.chemistry.msu.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. allscientificjournal.com [allscientificjournal.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Discovery and Isolation of 6-Methoxy-Tetrahydrocarbazole Derivatives

This guide provides a comprehensive technical overview of 6-methoxy-tetrahydrocarbazole derivatives, a class of heterocyclic compounds drawing significant interest in medicinal chemistry and drug development. We will delve into the foundational synthesis protocols, sophisticated isolation techniques, and detailed structural characterization, underpinned by field-proven insights and authoritative references. This document is structured to serve as a practical resource for researchers, scientists, and professionals engaged in drug discovery and organic synthesis.

The Strategic Importance of the 6-Methoxy-Tetrahydrocarbazole Scaffold

The tetrahydrocarbazole (THC) framework is a privileged structural motif found in a multitude of pharmacologically active natural products and synthetic compounds.[1][2] Its rigid, tricyclic system is a key pharmacophore that interacts with various biological targets. The introduction of a methoxy group at the 6-position of the tetrahydrocarbazole core significantly influences its electronic properties and metabolic stability, making it a valuable scaffold for developing novel therapeutic agents.[3] Derivatives of this scaffold have demonstrated a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][4] The 6-methoxy substitution, in particular, provides a synthetic handle for further molecular elaboration, enabling the creation of diverse chemical libraries for drug screening.[5]

Synthesis of the Core Scaffold: The Fischer Indole Synthesis

The most prevalent and versatile method for constructing the 6-methoxy-1,2,3,4-tetrahydrocarbazole core is the Fischer indole synthesis.[3][4] This classic acid-catalyzed reaction involves the condensation of a substituted phenylhydrazine with a ketone or aldehyde.[4] For the synthesis of the title compound, p-methoxyphenylhydrazine and cyclohexanone are the key starting materials.[3][6]

Causality in Experimental Choices

The choice of acid catalyst is critical to the success of the Fischer indole synthesis. While various acids like hydrochloric acid, sulfuric acid, and Lewis acids such as zinc chloride can be employed, glacial acetic acid is often preferred for its moderate acidity and solvent properties, which facilitate the necessary tautomerization and cyclization steps.[3][7] More recently, ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate [bmim(BF4)] have emerged as environmentally benign and reusable catalysts that can enhance reaction rates and yields.[4] The reaction is typically performed under reflux conditions to provide the activation energy required for the key[6][6]-sigmatropic rearrangement of the intermediate hydrazone.[7][8]

Detailed Experimental Protocol: Fischer Indole Synthesis

This protocol is adapted from established literature procedures for the synthesis of substituted tetrahydrocarbazoles.[3][4]

Materials:

-

p-Methoxyphenylhydrazine hydrochloride

-

Cyclohexanone

-

Glacial acetic acid[3] or [bmim(BF4)] catalyst with methanol as solvent[4]

-

Ethyl acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Petroleum ether and Ethyl acetate for eluent

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of p-methoxyphenylhydrazine hydrochloride and cyclohexanone.[3][4]

-

Add the chosen acid catalyst. If using glacial acetic acid, it can also serve as the solvent.[3] If using [bmim(BF4)], add approximately 20 mol % of the catalyst and use methanol as the solvent.[4]

-

Heat the reaction mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC).[4][5]

-

Upon completion, cool the reaction mixture to room temperature.

-

If glacial acetic acid was used, pour the mixture into ice-water to precipitate the crude product.[3] If [bmim(BF4)] in methanol was used, pour the mixture into water and extract the aqueous layer with ethyl acetate.[4]

-

For the aqueous workup, collect the precipitated solid by vacuum filtration and wash with water.[3] For the extraction, combine the organic layers and dry over anhydrous sodium sulfate.[4]

-

Evaporate the solvent under reduced pressure to obtain the crude solid.[4]

-

Purify the crude product by column chromatography using a silica gel column with a petroleum ether: ethyl acetate (e.g., 8:2 v/v) eluent to yield pure 6-methoxy-1,2,3,4-tetrahydrocarbazole.[4]

// Nodes Reactants [label="Reactants\n(p-Methoxyphenylhydrazine HCl\n& Cyclohexanone)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction_Conditions [label="Reaction Conditions\n(Acid Catalyst, Reflux)", fillcolor="#F1F3F4", fontcolor="#202124"]; Workup [label="Workup\n(Quenching/Precipitation\n& Extraction)", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="Purification\n(Column Chromatography)", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Pure 6-Methoxy-\n1,2,3,4-tetrahydrocarbazole", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Reactants -> Reaction_Conditions [label="Mixing"]; Reaction_Conditions -> Workup [label="Reaction Completion"]; Workup -> Purification [label="Crude Product"]; Purification -> Product [label="Isolated Product"]; } caption: "Workflow of the Fischer Indole Synthesis."

Isolation and Purification: A Self-Validating System

The isolation of 6-methoxy-tetrahydrocarbazole derivatives from the reaction mixture is a critical step that dictates the purity and yield of the final product. The protocol described above incorporates a self-validating system through the use of TLC monitoring at each stage.

The primary method for purification is silica gel column chromatography.[4] The choice of eluent system is crucial for achieving good separation. A non-polar solvent system, such as a mixture of petroleum ether and ethyl acetate, is typically effective.[4] The polarity of the eluent can be gradually increased to first elute non-polar impurities, followed by the desired product. The separation of isomers, if present, can be challenging and may require specialized chromatographic techniques.[9][10]

Recrystallization is an alternative or complementary purification technique. Solvents like methanol or ethanol are often suitable for recrystallizing 6-methoxy-tetrahydrocarbazole.[3][6] The slow cooling of a saturated solution promotes the formation of well-defined crystals, excluding impurities into the mother liquor. The purity of the recrystallized product should be confirmed by melting point determination and spectroscopic analysis.

Structural Elucidation and Spectroscopic Characterization

The unambiguous identification of the synthesized 6-methoxy-1,2,3,4-tetrahydrocarbazole is accomplished through a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are indispensable tools for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for each proton in the molecule.[4][6]

| Chemical Shift (δ/ppm) | Multiplicity | Assignment | Coupling Constant (J/Hz) |

| ~10.40 | s | 1H, NH | - |

| ~7.20 | d | 1H, Ar-H (H-8) | ~8.5 |

| ~6.95 | d | 1H, Ar-H (H-5) | ~2.4 |

| ~6.75 | dd | 1H, Ar-H (H-7) | ~8.5, ~2.4 |

| ~3.80 | s | 3H, OCH₃ | - |

| ~2.70 | t | 2H, H-1 | ~6.0 |

| ~2.65 | t | 2H, H-4 | ~6.0 |

| ~1.90 | m | 4H, H-2, H-3 | - |

| Note: Data is based on reported values and may vary slightly depending on the solvent and instrument used.[4][6] |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (δ/ppm) | Assignment |

| ~153.0 | C-6 (Ar-C-O) |

| ~136.5 | C-4a (Ar-C) |

| ~131.0 | C-8a (Ar-C) |

| ~128.0 | C-9a (Ar-C) |

| ~111.5 | C-8 (Ar-CH) |

| ~110.0 | C-5 (Ar-CH) |

| ~100.0 | C-7 (Ar-CH) |

| ~55.5 | -OCH₃ |

| ~23.5 | C-1, C-4 |

| ~23.0 | C-2, C-3 |

| Note: Approximate chemical shifts based on expected values for this class of compounds.[6] |

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

IR spectroscopy is used to identify the functional groups present in the molecule. Key absorption bands are expected for the N-H stretch of the indole ring (~3400 cm⁻¹), aromatic C-H stretches (~3100-3000 cm⁻¹), aliphatic C-H stretches (~2950-2850 cm⁻¹), and the C-O stretch of the methoxy group (~1240 cm⁻¹).[6][11]

Mass spectrometry confirms the molecular weight of the compound. For 6-methoxy-1,2,3,4-tetrahydrocarbazole (C₁₃H₁₅NO), the expected molecular ion peak [M]⁺ would be at m/z 201.26.[3]

Potential Biological Activities and Future Directions

The tetrahydrocarbazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[1][12] While extensive biological data for the parent 6-methoxy-1,2,3,4-tetrahydrocarbazole is still emerging, its structural similarity to other bioactive carbazoles suggests significant therapeutic potential.[4] For instance, the related natural product 7-methoxyheptaphylline has shown both neuroprotective and cytotoxic activities against various cancer cell lines.[4][13]

Based on the known activities of similar compounds, it is hypothesized that 6-methoxy-tetrahydrocarbazole derivatives could modulate key signaling pathways involved in cell proliferation and apoptosis, such as the PI3K/Akt/mTOR and p53 pathways.[4]

// Nodes Compound [label="6-Methoxy-THC\nDerivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K/Akt/mTOR\nPathway", fillcolor="#FBBC05", fontcolor="#202124"]; p53 [label="p53 Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Compound -> PI3K [label="Inhibition", color="#EA4335", fontcolor="#EA4335"]; Compound -> p53 [label="Activation", color="#34A853", fontcolor="#34A853"]; PI3K -> Proliferation [label="Promotes"]; p53 -> Apoptosis [label="Induces"]; Proliferation -> Apoptosis [style=invis]; // for layout } caption: "Hypothetical signaling pathways modulated by 6-methoxy-THC derivatives."